2-Chloro-3-(trifluoromethyl)anisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

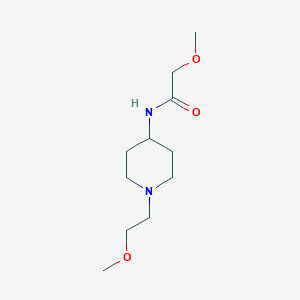

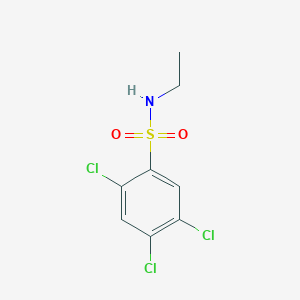

2-Chloro-3-(trifluoromethyl)anisole is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a clear liquid at ambient temperature .Applications De Recherche Scientifique

Electron-Withdrawing Effects

The trifluoromethoxy group, as part of compounds like 2-Chloro-3-(trifluoromethyl)anisole, exhibits notable electron-withdrawing capabilities. Studies have highlighted its superiority in promoting hydrogen/metal permutation compared to both methoxy and trifluoromethyl groups. This characteristic enables significant effects on the basicity of arylmetal compounds even when positioned in remote meta or para positions. These properties suggest potential applications in designing molecules with specific electronic properties for material science or organic synthesis (Castagnetti & Schlosser, 2002).

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of the trifluoromethoxy group into molecules can substantially affect their physicochemical and pharmacokinetic properties. This is evident from studies on anisoles and fluoroanisoles, where varying degrees of fluorination alter free ligand conformations and demonstrate significant impacts on lipophilicity, permeability, and metabolic stability. Such insights are crucial for drug design, suggesting this compound's relevance in developing pharmaceuticals with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties (Xing et al., 2015).

C–H Bond Activation

Research on the activation of anisoles by organoplatinum(II) complexes indicates that this compound could play a role in facilitating selective C–H bond activation. This process is essential in organic synthesis, enabling the functionalization of aromatic compounds through selective bond activation and formation of new bonds, thereby expanding the toolkit for synthetic chemists (Bonnington et al., 2012).

Aromatic Chlorinations

The selective chlorination of aromatic compounds, including anisoles, underscores the importance of electron-withdrawing groups in directing such reactions. Studies have shown efficient and selective chlorination at specific positions of the aromatic ring, facilitated by the presence of substituents like the trifluoromethoxy group. This has implications for the synthesis of chlorinated aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science (Smith, McKeer, & Taylor, 1988).

Environmental Presence and Impact

The study of chloroanisoles, including derivatives of this compound, highlights their role as off-flavor compounds in water. Understanding the kinetics and mechanisms of formation of such compounds is vital for improving water treatment processes and ensuring the safety and palatability of drinking water. This research area opens up applications in environmental chemistry and water quality management (Zhang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-methoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHJTNAVKFFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

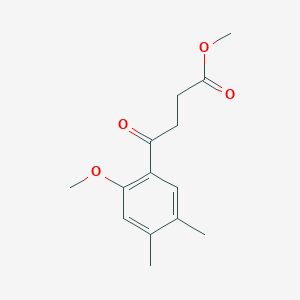

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)

![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)

![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)